molecular formula C13H24O2 B3208959 2-Nonenoic acid, 2-butyl- CAS No. 105645-28-1

2-Nonenoic acid, 2-butyl-

Cat. No.: B3208959
CAS No.: 105645-28-1
M. Wt: 212.33 g/mol
InChI Key: CXTVRNXWFCMITL-VAWYXSNFSA-N
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Description

2-Nonenoic acid, 2-butyl- is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing nine carbon atoms and a carboxylic acid functional group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nonenoic acid, 2-butyl- can be synthesized through the hydroformylation of 1-octene followed by oxidation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene using a rhodium catalyst under high pressure and temperature. The resulting aldehyde is then oxidized to form the carboxylic acid.

Industrial Production Methods: In industrial settings, 2-Nonenoic acid, 2-butyl- is produced through the catalytic oxidation of 2-butyl-1-octene. This process typically involves the use of oxygen or air as the oxidizing agent in the presence of a metal catalyst such as cobalt or manganese. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Types of Reactions:

    Oxidation: 2-Nonenoic acid, 2-butyl- can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes and ketones.

    Reduction: This compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Thionyl chloride and phosphorus tribromide are used for halogenation reactions.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Halides and esters.

Scientific Research Applications

2-Nonenoic acid, 2-butyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of lubricants, plasticizers, and surfactants due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Nonenoic acid, 2-butyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

    2-Nonenoic acid: The parent compound without the butyl substitution.

    2-Decenoic acid: A similar medium-chain fatty acid with a ten-carbon aliphatic tail.

    2-Octenoic acid: A related compound with an eight-carbon aliphatic tail.

Uniqueness: 2-Nonenoic acid, 2-butyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and stability, making it more suitable for specific industrial and research applications compared to its analogs.

Properties

IUPAC Name

(E)-2-butylnon-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-5-7-8-9-11-12(13(14)15)10-6-4-2/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTVRNXWFCMITL-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C(CCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C(\CCCC)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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